buta-1,3-diene;mercury

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

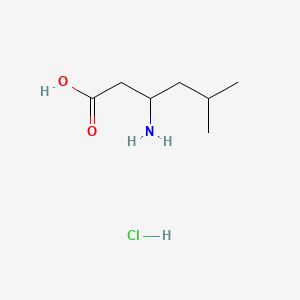

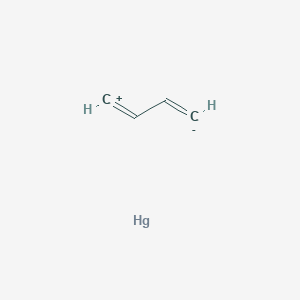

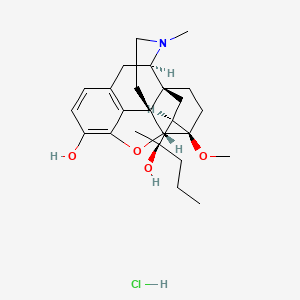

Buta-1,3-diene is an organic compound with the formula CH₂=CH-CH=CH₂. It is a colorless gas that is easily condensed to a liquid and is important industrially as a precursor to synthetic rubber . Mercury, on the other hand, is a chemical element with the symbol Hg and atomic number 80. It is a heavy, silvery d-block element, and the only metallic element that is liquid at standard conditions for temperature and pressure . The combination of buta-1,3-diene and mercury forms a unique compound with distinct properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Buta-1,3-diene can be prepared through several methods:

Dehydrohalogenation of 1,4-dihaloalkanes: This involves the elimination of hydrogen halides from 1,4-dihaloalkanes.

Elimination of hydrogen halides from 4-halo-1-butene: This method also involves the removal of hydrogen halides.

Thermal cracking of hydrocarbons: This process involves breaking down larger hydrocarbon molecules into smaller ones at high temperatures.

Industrial Production Methods

Industrially, buta-1,3-diene is produced as a byproduct of the steam cracking of hydrocarbons to produce ethylene . The process involves the pyrolysis of naphtha or lighter hydrocarbons, followed by the separation of buta-1,3-diene from the resulting mixture.

Chemical Reactions Analysis

Types of Reactions

Buta-1,3-diene undergoes various types of chemical reactions:

Oxidation: Buta-1,3-diene can be oxidized to form products such as butadiene monoxide.

Reduction: It can be reduced to form butenes or butanes.

Substitution: Buta-1,3-diene can undergo substitution reactions with halogens to form halogenated derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include oxygen and ozone.

Reduction: Hydrogen gas in the presence of a catalyst such as palladium is commonly used.

Substitution: Halogens like chlorine and bromine are used in the presence of light or heat.

Major Products

Oxidation: Butadiene monoxide.

Reduction: Butenes and butanes.

Substitution: Halogenated butadienes.

Scientific Research Applications

Buta-1,3-diene has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of buta-1,3-diene involves its interaction with various molecular targets and pathways:

Polymerization: Buta-1,3-diene undergoes polymerization to form synthetic rubber.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of various products.

Comparison with Similar Compounds

Buta-1,3-diene can be compared with other similar compounds such as:

Buta-1,3-diyne: This compound has a similar structure but contains triple bonds instead of double bonds.

Hexa-1,3,5-triene: This compound has a longer conjugated chain and different reactivity.

Isoprene: This compound is a naturally occurring diene with similar properties but different applications.

Buta-1,3-diene is unique due to its widespread industrial applications and its role as a precursor to synthetic rubber .

Properties

CAS No. |

12002-19-6 |

|---|---|

Molecular Formula |

C4H4Hg |

Molecular Weight |

252.67 g/mol |

IUPAC Name |

1-mercuracyclopenta-2,4-diene |

InChI |

InChI=1S/C4H4.Hg/c1-3-4-2;/h1-4H; |

InChI Key |

DMNGXBPFKNBWTD-UHFFFAOYSA-N |

SMILES |

C1=C[Hg]C=C1 |

Canonical SMILES |

C1=C[Hg]C=C1 |

Color/Form |

Colorless to brownish powder |

solubility |

SOL IN WATER, INSOL IN ALCOHOL |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S,6S)-17-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(14),7,9,11,15,17-hexaen-3-one](/img/structure/B599575.png)

![N-[(2,3-dimethoxyphenyl)methyl]-3,4-dimethoxy-benzeneethanamine hydrochloride](/img/structure/B599587.png)